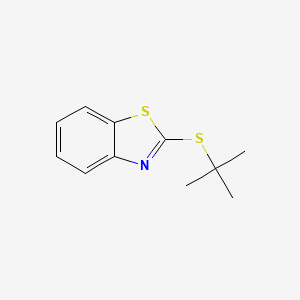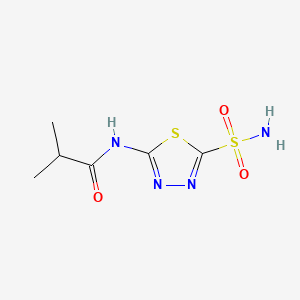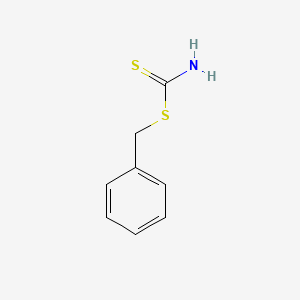
Benzyl dithiocarbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzyl dithiocarbamate is an organosulfur compound characterized by the presence of a benzyl group attached to a dithiocarbamate moiety. Dithiocarbamates are known for their ability to form stable complexes with metals, making them valuable in various industrial and scientific applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Benzyl dithiocarbamate can be synthesized through a multi-component reaction involving diazo compounds, carbon disulfide, and secondary amines. This reaction is typically promoted by triflic acid and proceeds at room temperature, yielding the desired dithiocarbamates with good efficiency . Another method involves the one-pot reaction of amines, carbon disulfide, and alkyl halides under solvent-free conditions .
Industrial Production Methods: Industrial production of this compound often employs scalable and efficient methods such as the triflic acid-catalyzed multi-component synthesis. This method is favored due to its simplicity, mild reaction conditions, and high yields .
Analyse Chemischer Reaktionen
Types of Reactions: Benzyl dithiocarbamate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form disulfides.
Reduction: Reduction reactions can yield thiols.
Substitution: Nucleophilic substitution reactions can occur, especially with halides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Reactions with alkyl halides or aryl halides are common.
Major Products:
Oxidation: Disulfides.
Reduction: Thiols.
Substitution: Substituted dithiocarbamates.
Wissenschaftliche Forschungsanwendungen
Benzyl dithiocarbamate has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of benzyl dithiocarbamate involves its ability to chelate metal ions, forming stable complexes. This chelation disrupts metal-dependent biological processes, leading to its antimicrobial and anticancer effects . The compound can inhibit enzymes by binding to their metal cofactors, thereby blocking their activity .
Vergleich Mit ähnlichen Verbindungen
- Dimethyldithiocarbamate
- Diethyldithiocarbamate
- Pyrrolidinedithiocarbamate
Comparison: Benzyl dithiocarbamate is unique due to its benzyl group, which imparts distinct chemical properties and reactivity compared to other dithiocarbamates. For instance, dimethyldithiocarbamate and diethyldithiocarbamate are more commonly used in agriculture as fungicides, while this compound’s applications are more diverse, spanning chemistry, biology, and medicine .
Eigenschaften
CAS-Nummer |
54895-19-1 |
|---|---|
Molekularformel |
C8H9NS2 |
Molekulargewicht |
183.3 g/mol |
IUPAC-Name |
benzyl carbamodithioate |
InChI |
InChI=1S/C8H9NS2/c9-8(10)11-6-7-4-2-1-3-5-7/h1-5H,6H2,(H2,9,10) |
InChI-Schlüssel |
MRVHGCMXWNDJBQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)CSC(=S)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


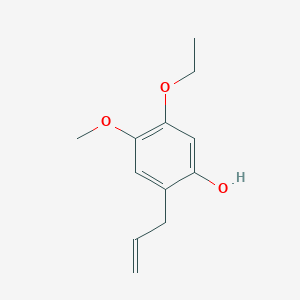
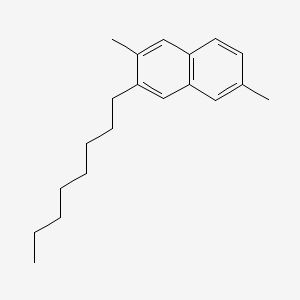

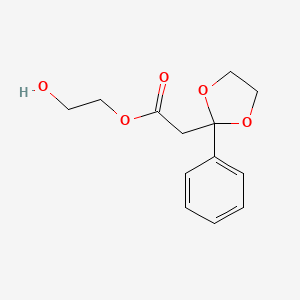

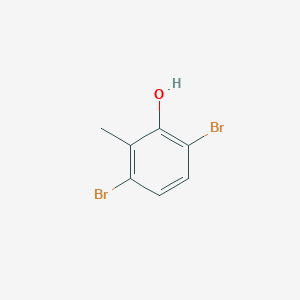
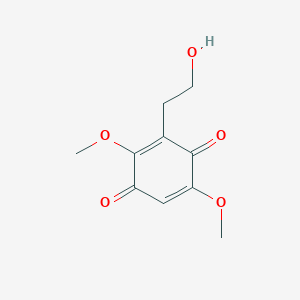
![2-Amino-1-(7-amino-2-azaspiro[4.4]nonan-2-yl)propan-1-one](/img/structure/B13957669.png)

